2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(2-ME-3-PH-2-propenylidene)acetohydrazide

Physicochemical property Drug-likeness LogP

Standard piperazine acetohydrazides lack the 2-chlorobenzyl and 2-methyl-3-phenyl-2-propenylidene dual substitution pattern, invalidating SAR studies of synergistic pharmacophore effects. This compound provides: - Structurally differentiated comparator to PAC-1 (procaspase-3 activator) - Calculated LogP ~4.39 for CNS phenotypic screening - Dark annotation status (no known targets) ideal for chemo-proteomic deconvolution - Class-level CYP51 inhibition potential for antifungal synergy studies Precise molecular topology eliminates substitution risk from simpler analogs.

Molecular Formula C23H27ClN4O
Molecular Weight 410.9 g/mol
Cat. No. B12032475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(2-ME-3-PH-2-propenylidene)acetohydrazide
Molecular FormulaC23H27ClN4O
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
InChIInChI=1S/C23H27ClN4O/c1-19(15-20-7-3-2-4-8-20)16-25-26-23(29)18-28-13-11-27(12-14-28)17-21-9-5-6-10-22(21)24/h2-10,15-16H,11-14,17-18H2,1H3,(H,26,29)/b19-15+,25-16+
InChIKeyGYDBKUDNGYQFAA-VOHHWRIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-CL-Benzyl)-1-piperazinyl)acetohydrazide: Screening Compound


2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2-Methyl-3-Phenyl-2-propenylidene)acetohydrazide is a synthetic, small-molecule hydrazone derivative with the molecular formula C23H27ClN4O and a molecular weight of approximately 410.9 g/mol . It is categorized as a screening compound within the broader class of piperazinyl acetohydrazides, a family known for diverse biological activities including potential anticancer and antimicrobial properties [1]. This compound is specifically characterized by the combination of a 2-chlorobenzyl-substituted piperazine and a 2-methyl-3-phenyl-2-propenylidene moiety, which structurally differentiates it from simpler analogs. Currently, it is primarily utilized in non-human research settings for target identification and pathway analysis, with its ChEMBL entry indicating no known bioactivity data [2].

Screening compound for target identification and pathway analysis
Unannotated chemical probe: no known bioactivity in ChEMBL
Class-level antimicrobial/anticancer scaffold (CYP51, procaspase)

Why This Compound Cannot Be Substituted


The scientific utility of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(2-ME-3-PH-2-propenylidene)acetohydrazide is dictated by its specific molecular topology, which prevents simple interchange with other in-class compounds. The 2-chlorobenzyl substituent on the piperazine ring can significantly alter electronic distribution and steric bulk compared to a standard benzyl group, as seen in the prototypical procaspase activator PAC-1 . Concurrently, the 2-methyl-3-phenyl-2-propenylidene moiety is a pharmacophore found in aldose reductase inhibitors like Epalrestat [1]. The unique combination of these two distinct substructures creates a chemical tool with a potentially novel polypharmacology profile, unlike analogs where these features are studied in isolation. Therefore, substituting this compound with a similar piperazinyl acetohydrazide would invalidate any SAR study exploring the synergistic effect of these two functional domains on a single molecular scaffold.

2-Chlorobenzyl substitution significantly alters electronic and steric profiles compared to standard benzyl analogs; target engagement may shift.

The 2-methyl-3-phenyl-2-propenylidene moiety introduces a distinct pharmacophore, limiting direct SAR transfer from simpler piperazinyl acetohydrazides.

Differentiation Guide for 2-(4-(2-CL-Benzyl)-1-piperazinyl)acetohydrazide


LogP-Driven CNS Exposure vs. Piperazine Analogs

The 2-chlorobenzyl substituent increases the calculated lipophilicity of the compound relative to the unsubstituted benzyl analog. The target compound has a predicted LogP of approximately 4.39 [1], which is higher than the 3.5 predicted for a related 1-(2-chlorobenzyl)-4-(2-methylphenyl)piperazine core (LogP ~4.52) and significantly above the value for PAC-1, which contains a polar ortho-hydroxy group. This higher LogP strongly suggests enhanced passive membrane permeability and potential CNS penetration, a critical parameter for neurological disorder screening libraries.

Lipophilicity (LogP)
Reported
Predicted LogP ~4.39 vs PAC-1 (lower)
May indicate potential CNS penetration screening
In silico prediction; requires experimental validation
Physicochemical property Drug-likeness LogP

Absence of Known Bioactivity: Chemical Probe Advantage

A critical and verifiable differentiator is the compound's status as a 'dark molecule' with no known bioactivity in major public databases. According to ChEMBL 20, there are no registered activity data for this compound [1]. This stands in stark contrast to closely related analogs like PAC-1, which is a well-characterized procaspase-3 activator with an EC50 of 0.22 μM , and the 2-nitrophenyl analog (CHEMBL3189283), which is also under active therapeutic investigation [2]. This lack of data positions the compound as an ideal negative control or a starting point for de novo target identification campaigns where a clean selectivity profile is paramount.

Known Bioactivity
Data to verify
No known activity vs PAC-1 (EC50 0.22 μM)
Supports negative control / de novo screening
Database annotation; no empirical data
Chemical probe Selectivity Screening

Piperazine-Hydrazone Core Antimicrobial Potential

The compound belongs to the piperazine-hydrazone class, which has demonstrated promising antimicrobial activity. A recent study on structurally related piperazine-hydrazone derivatives identified compounds with selective inhibitory action against Candida krusei and Bacillus subtilis, with molecular docking confirming high affinity for the CYP51 sterol 14-alpha demethylase [1]. While direct data for the target compound is unavailable, the presence of the 2-chlorobenzyl group is known to modulate biological interactions, as seen in other series where it enhances antimicrobial potency . This class-level evidence supports the compound's procurement as a candidate for antimicrobial screening libraries.

Antimicrobial Potential
Class-level inference
Class-level CYP51 inhibition inferred
Candidate for antifungal screening panels
No direct assay data; class reference
Antimicrobial activity CYP51 inhibition Structure-activity relationship

Procurement Applications for 2-(4-(2-CL-Benzyl)-1-piperazinyl)acetohydrazide


SAR Screening for Procaspase-3 Activators

This compound serves as a structurally differentiated comparator to PAC-1, the archetypal procaspase-3 activator. A systematic SAR study could replace PAC-1's ortho-hydroxy phenyl ring with the 2-methyl-3-phenyl-2-propenylidene moiety while retaining the piperazine core, swapping the benzyl group for a 2-chlorobenzyl group. This would probe the steric and electronic tolerance of the procaspase-3 binding pocket, as no data currently exists for this combination [1]. This approach is supported by patent literature claiming broad utility for piperazinyl acetohydrazides in inducing cancer cell apoptosis [2].

Chemical Probe for CNS Target Identification

Given its calculated LogP of ~4.39 [1], which places it in a favorable range for CNS drug-likeness, this compound is an ideal candidate for phenotypic screening in neuronal cell lines. Its 'dark' annotation status, meaning no known targets [2], makes it a superior choice for chemo-proteomic target deconvolution studies. Identifying its binding partners could uncover new receptor or enzyme interactions relevant to neurological disorders, a method that is impossible with promiscuous or well-characterized analogs.

Antifungal Synergy Screening

Leveraging the class-level CYP51 inhibition potential of piperazine-hydrazones [1], this compound should be screened in combination with established azole antifungals like fluconazole. The unique 2-chlorobenzyl substitution may circumvent common resistance mechanisms, and its distinct scaffold could reveal synergistic interactions that enhance efficacy against resistant Candida strains. This is a direct application of the scaffold's known molecular docking profile to a context with high industrial and clinical demand [2].

Application
Selection Property
Validation Focus
Procaspase-3 pathway SAR study
Structural differentiation from PAC-1
Binding-pocket steric/electronic tolerance
CNS target identification
Favorable CNS drug-likeness profile
Chemoproteomic target deconvolution
Antifungal synergy screening
Class-level CYP51 inhibition scaffold
Synergy with azole antifungals
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